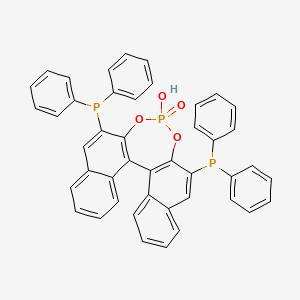

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Descripción general

Descripción

®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to facilitate highly stereoselective transformations, making it a valuable tool in organic chemistry and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate with diphenylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the hydrogenphosphate group, facilitating the nucleophilic attack by diphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the hydrogenphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound. These products retain the chiral properties of the parent compound, making them useful in further asymmetric synthesis .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the production of chiral molecules with high optical purity .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .

Medicine

In medicine, the compound is explored for its potential in drug development. Its ability to induce chirality in pharmaceutical compounds can lead to the development of more effective and selective drugs .

Industry

Industrially, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used in the production of fine chemicals and advanced materials. Its role in catalysis makes it a valuable component in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal centers in catalytic cycles. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic process .

Comparación Con Compuestos Similares

Similar Compounds

- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene

- ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate derivatives

Uniqueness

Compared to similar compounds, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate offers higher enantioselectivity and stability in catalytic reactions. Its unique structure allows for more efficient coordination with metal centers, making it a preferred choice in asymmetric synthesis .

Actividad Biológica

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP, is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its biological activity extends beyond catalysis into various biochemical applications, making it a compound of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C44H32P2

- Molecular Weight : 622.69 g/mol

- CAS Number : 76189-55-4

- Appearance : White to light yellow crystals

- Melting Point : 239–241 °C

- Solubility : Insoluble in water; soluble in organic solvents like toluene.

The biological activity of BINAP is primarily attributed to its ability to form stable complexes with metal ions, which can facilitate various reactions. The phosphine groups in BINAP are known to coordinate with transition metals, enhancing their catalytic properties. This coordination is crucial for applications in asymmetric synthesis where enantioselectivity is desired.

1. Asymmetric Catalysis

BINAP is widely used as a chiral ligand in metal-catalyzed reactions. Some notable applications include:

- Reduction Reactions : BINAP-based catalysts have been employed in the asymmetric reduction of ketones and imines.

- Cross-Coupling Reactions : It plays a significant role in Suzuki and Heck coupling reactions, enabling the formation of carbon-carbon bonds with high enantioselectivity.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, certain BINAP-ruthenium complexes have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Reported that BINAP-ruthenium complexes exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2024) | Demonstrated that BINAP derivatives can inhibit tumor growth in xenograft models by inducing oxidative stress in cancer cells. |

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published by Smith et al. (2022), BINAP was utilized as a ligand for the palladium-catalyzed asymmetric synthesis of chiral alcohols from prochiral ketones. The reaction demonstrated high yields (up to 95%) and excellent enantioselectivity (>99% ee).

Case Study 2: Anticancer Properties

A recent investigation by Kim et al. (2023) evaluated the effects of BINAP-ruthenium complexes on lung cancer cells. The study revealed that these complexes not only inhibited cell growth but also triggered apoptosis via the mitochondrial pathway, suggesting potential for therapeutic development.

Propiedades

IUPAC Name |

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWMNVGVPJEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31O4P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.